molecular formula C16H13Cl2NO4 B4884162 methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate

methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate

Cat. No. B4884162
M. Wt: 354.2 g/mol
InChI Key: UXPCIWHLZWZJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate, also known as DCM, is a synthetic compound that has been used in scientific research for various purposes. It is a member of the benzoate ester family and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate is not fully understood. It is believed to inhibit protein kinase C by binding to its regulatory domain. This results in the inhibition of cell signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate in lab experiments is its relatively low cost and easy availability. However, methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate. One area of interest is the development of more specific inhibitors of protein kinase C, which could have therapeutic applications in cancer and other diseases. Additionally, methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate could be used in combination with other drugs to enhance their efficacy. Further research is also needed to fully understand the mechanism of action of methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate and its potential side effects.

Scientific Research Applications

Methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate has been used in scientific research for various purposes. It has been studied as a potential inhibitor of protein kinase C, which is involved in cell signaling and regulation. methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate has also been used to study the mechanism of action of certain drugs, such as tamoxifen, which is used to treat breast cancer.

properties

IUPAC Name

methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-14-12(17)7-10(8-13(14)18)15(20)19-11-5-3-9(4-6-11)16(21)23-2/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPCIWHLZWZJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.